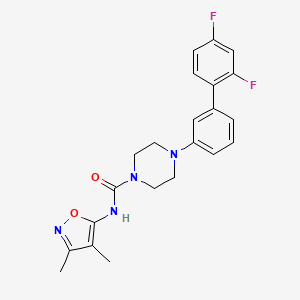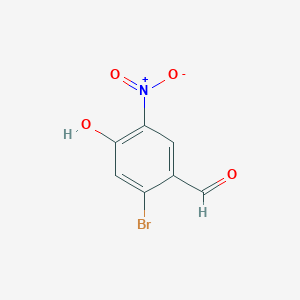
2-Bromo-4-hydroxy-5-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-hydroxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO4. It is a derivative of benzaldehyde, featuring bromine, hydroxyl, and nitro functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-hydroxy-5-nitrobenzaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 2-bromo-4-hydroxybenzaldehyde, followed by careful control of reaction conditions to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing controlled temperature and pressure conditions to optimize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 2-Bromo-4-hydroxy-5-nitrobenzoic acid.
Reduction: 2-Bromo-4-hydroxy-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-4-hydroxy-5-nitrobenzaldehyde has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-hydroxy-5-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The bromine and hydroxyl groups contribute to its reactivity and ability to form hydrogen bonds, influencing its biological activity .
Comparación Con Compuestos Similares
- 2-Bromo-5-nitrobenzaldehyde
- 4-Bromo-2-hydroxybenzaldehyde
- 5-Hydroxy-2-nitrobenzaldehyde
Comparison: 2-Bromo-4-hydroxy-5-nitrobenzaldehyde is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity patterns compared to its analogs. The combination of these functional groups allows for specific applications in synthesis and biological studies that are not as effectively achieved with similar compounds .
Propiedades
Fórmula molecular |
C7H4BrNO4 |
|---|---|
Peso molecular |
246.01 g/mol |
Nombre IUPAC |
2-bromo-4-hydroxy-5-nitrobenzaldehyde |
InChI |
InChI=1S/C7H4BrNO4/c8-5-2-7(11)6(9(12)13)1-4(5)3-10/h1-3,11H |
Clave InChI |
NOACZFDLZCTONN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1[N+](=O)[O-])O)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetramethyl 3,3',3'',3'''-[3,8,13-tris(2-methoxy-2-oxoethyl)-18-methyl-2,7,12,17-porphyrintetrayl]tetrapropanoate](/img/structure/B12855900.png)
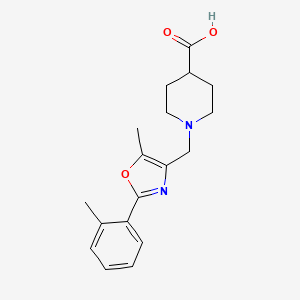
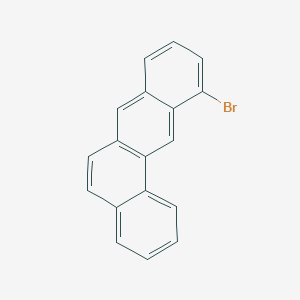
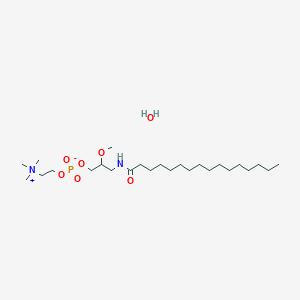
![2,4-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12855910.png)
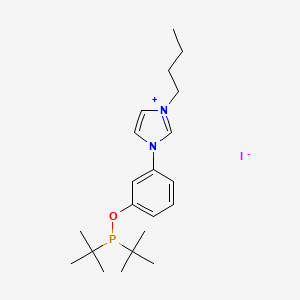
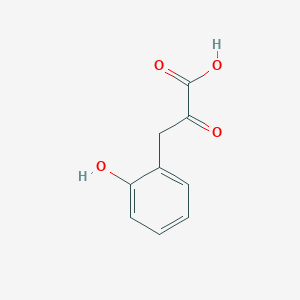
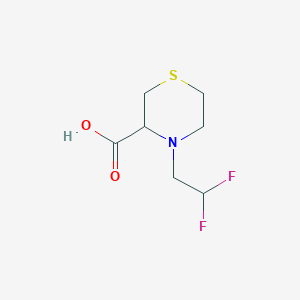
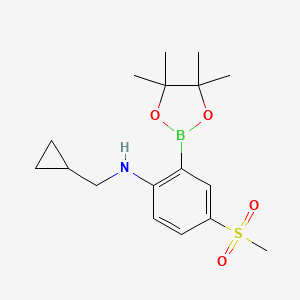
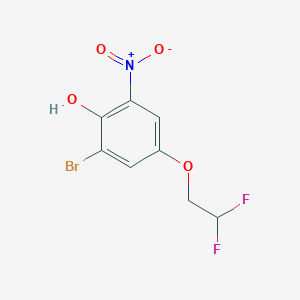
![Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12855937.png)
![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12855938.png)
